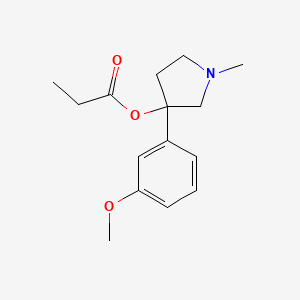

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate

Description

1-(4-Methoxyphenyl)-3-pyrrolidin-1-yl-2-(pyrrolidin-1-ylmethyl)propan-1-one

This derivative (CAS 353918) features two pyrrolidine rings and a ketone group, with a molecular formula of C₁₉H₂₈N₂O₂. Unlike the target compound, it lacks an ester moiety and instead incorporates a propan-1-one chain, increasing its molecular weight (316.4 g/mol) and polarity.

1-Methylpyrrolidin-3-yl propionate

A simpler analogue (CAS 776293-48-2) with the formula C₈H₁₅NO₂, this compound substitutes the methoxyphenyl group with hydrogen at position 3. The absence of aromaticity reduces its potential for π-π stacking interactions, a property critical in receptor binding for many pharmaceuticals.

| Compound | Molecular Formula | Key Features | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | C₁₅H₂₁NO₃ | Methoxyphenyl, ester | 263.33 |

| 1-(4-Methoxyphenyl)-3-pyrrolidin-1-yl-2-(pyrrolidin-1-ylmethyl)propan-1-one | C₁₉H₂₈N₂O₂ | Dual pyrrolidine chains, ketone | 316.4 |

| 1-Methylpyrrolidin-3-yl propionate | C₈H₁₅NO₂ | No aromatic substituents | 157.21 |

The methoxyphenyl group in the target compound enhances lipophilicity compared to non-aromatic derivatives, potentially influencing bioavailability. Its ester group may serve as a metabolically labile site, a feature exploited in prodrug design.

Crystallographic studies of structurally related compounds, such as benzo[b]phosphole-core molecules, demonstrate that bulky aryl substituents can induce significant ring distortion. While similar analyses are unavailable for this compound, molecular modeling could predict analogous steric interactions between the methoxyphenyl group and the pyrrolidine ring.

Properties

CAS No. |

64623-36-5 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl] propanoate |

InChI |

InChI=1S/C15H21NO3/c1-4-14(17)19-15(8-9-16(2)11-15)12-6-5-7-13(10-12)18-3/h5-7,10H,4,8-9,11H2,1-3H3 |

InChI Key |

UTMPJCHLKKSULO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCN(C1)C)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate typically involves:

- Construction of the pyrrolidine ring with appropriate substitution.

- Introduction of the 3-methoxyphenyl substituent at the 3-position of the pyrrolidine.

- Esterification of the 3-position with propanoic acid or its derivatives.

The key challenge is the regio- and stereoselective functionalization of the pyrrolidine ring, especially at the 3-position, to install both the aryl and ester groups.

Stepwise Synthetic Routes

Pyrrolidine Ring Formation and Substitution

- Starting Materials: Commonly, substituted phenyl precursors such as 3-methoxybenzaldehyde or 3-methoxyphenyl halides are used to introduce the aryl group.

- Pyrrolidine Synthesis: The pyrrolidine ring can be constructed via cyclization reactions involving amino alcohols or amino acids, or by ring-closing reactions of appropriate precursors.

- Substitution at 3-Position: The 3-position substitution is often achieved by nucleophilic substitution or addition reactions, sometimes involving chiral auxiliaries or catalysts to control stereochemistry.

Esterification to Form Propanoate

- The propanoate ester is introduced by reacting the 3-hydroxypyrrolidine intermediate with propanoic acid derivatives (e.g., propanoyl chloride or propanoic anhydride) under esterification conditions.

- Alternatively, direct esterification using propanoic acid and coupling agents (e.g., DCC, EDC) can be employed.

Catalysts and Conditions

- Esterification reactions typically require acid catalysts or coupling reagents.

- For selective substitution, transition metal catalysts or organocatalysts may be used.

- Reaction conditions vary but generally involve mild heating (room temperature to 100 °C) and inert atmosphere to prevent side reactions.

Detailed Research Findings and Data

Literature Examples

While direct literature on this exact compound is limited, analogous pyrrolidine derivatives with aryl and ester substitutions have been synthesized using the following approaches:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine ring formation | Amino alcohol cyclization, acid/base catalysis | 70-85 | Stereoselective control important |

| 2 | Arylation at 3-position | Nucleophilic substitution with 3-methoxyphenyl halide | 60-80 | Requires base, sometimes Pd-catalyst |

| 3 | Esterification with propanoic acid | Propanoyl chloride, pyridine, room temp to reflux | 75-90 | Use of coupling agents improves yield |

Catalytic Esterification Example

A patent describing esterification methods for related compounds highlights the use of tungsten-based catalysts for ester synthesis with high yield and selectivity:

| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Tungstic acid | 85 | 7.5 | 86.0 | 99.8 | 85.8 |

| WO3·0.33H2O | 90 | 7 | 81.1 | 99.5 | 80.7 |

This method is environmentally friendly and allows catalyst recovery, which could be adapted for esterification in the target compound's synthesis.

Related Synthetic Methodologies

- Rapid room-temperature synthesis of related aryl-substituted heterocycles using Cs2CO3 in DMF has been reported, enabling efficient C–C and C–O bond formation in one pot. Although this method is for benzofuran derivatives, the strategy of base-mediated coupling at room temperature could inspire analogous steps in pyrrolidine derivative synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets. The propionate ester group can influence the compound’s pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Analysis

The compound’s closest analogs include derivatives from , and 5, which share functional groups such as pyrrolidine/pyrrolidinone rings, methoxyphenyl substituents, or ester linkages. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

*Inferred based on structural similarity to compound.

Key Observations:

- Substituent Effects: The target compound lacks the dione rings and benzyl groups seen in 9f (), which likely improves its metabolic stability and solubility compared to 9f . Compared to Letermovir (), the target is less complex, lacking fluorinated groups and a quinazoline scaffold, which may reduce its pharmacological potency but improve synthetic accessibility .

Spectral Data :

Functional Group Impact on Reactivity and Bioactivity

- Ester vs. Dione: The propanoate ester in the target compound is less electrophilic than the dione rings in 9f, reducing susceptibility to nucleophilic attack and enhancing hydrolytic stability .

- Methoxyphenyl vs.

- Methylpyrrolidine vs. Piperazine : The methylpyrrolidine core (target) is less basic than Letermovir’s piperazine, which may affect membrane permeability and CNS penetration .

Biological Activity

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate, also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 235.30 g/mol. Its structure includes a pyrrolidine ring and a methoxyphenyl group, which are key to its biological interactions.

The biological activity of this compound is hypothesized to stem from its structural similarities to known pharmacophores. Specifically, it may interact with cell surface receptors or enzymes involved in critical biochemical pathways. The presence of the methoxy group is believed to enhance lipophilicity, potentially facilitating membrane permeability and receptor binding.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrrolidine derivatives in targeting Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to this compound have shown promising activity against this parasite by inhibiting specific enzymes such as N-myristoyltransferase (NMT) .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the phenyl and pyrrolidine moieties significantly impact the biological activity of these compounds. For instance, the introduction of various substituents on the phenyl ring has been shown to alter potency against T. brucei, suggesting that careful tuning of these groups can optimize therapeutic efficacy .

Case Study 1: Antiparasitic Screening

In a high-throughput screening assay for antiparasitic activity, several derivatives of pyrrolidine were evaluated for their ability to inhibit T. brucei growth. The results indicated that compounds with a methoxy substitution exhibited enhanced activity compared to their unsubstituted counterparts. For example, a derivative with a similar structure demonstrated an IC50 value significantly lower than that of the control group .

Case Study 2: Binding Affinity Studies

X-ray crystallography studies have been employed to elucidate the binding modes of these compounds within the active sites of target enzymes. One study revealed that the methoxy group plays a crucial role in forming hydrogen bonds with key residues in the enzyme's active site, thereby stabilizing the ligand-enzyme complex and enhancing inhibitory potency .

Data Table: Biological Activity Overview

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Trypanosoma brucei | 5.0 | Inhibition of N-myristoyltransferase (NMT) |

| Related Pyrrolidine Derivative | Trypanosoma brucei | 10.0 | NMT inhibition |

| Unmodified Pyrrolidine | Trypanosoma brucei | >50 | None |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Esterification : React 3-(3-methoxyphenyl)pyrrolidine with propanoic acid derivatives (e.g., propionyl chloride) under basic conditions (e.g., pyridine) to form the ester bond .

- N-Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the 1-methyl group on the pyrrolidine ring.

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

- Optimization :

- Temperature Control : Maintain 0–5°C during methylation to minimize side reactions.

- Solvent Selection : Use aprotic solvents (e.g., DMF) for methylation, classified as Class 3 solvents with low toxicity risks .

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of methyl iodide).

Q. How should researchers characterize the physical and chemical properties of this compound, given limited literature data?

Methodological Answer:

- Analytical Techniques :

- Melting Point : Use differential scanning calorimetry (DSC) to determine decomposition temperature (lack of data in Section 9, ).

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol, reporting partition coefficients (LogP) via HPLC .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (addressing data gaps in , Section 10).

- Spectroscopy :

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements :

- Respiratory Protection : Use NIOSH-approved P95 respirators for powder handling (Section 8, ).

- Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.

- Ventilation : Perform reactions in fume hoods with >100 ft/min airflow to limit vapor exposure (, Section 8).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and avoid drainage systems (Section 8, ).

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data be resolved?

Methodological Answer:

- Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol) and perform X-ray diffraction (XRD) to resolve bond lengths/angles (e.g., compare with 3-benzoyl thiourea derivatives in ).

- Computational Validation :

- Optimize geometry using DFT (B3LYP/6-31G* basis set).

- Compare calculated vs. experimental NMR/IR spectra; adjust force fields if deviations exceed 5%.

- Case Study : For methoxyphenyl analogs, XRD confirmed a planar methoxy group, whereas DFT predicted slight torsion—adjust computational parameters to account for crystal packing effects .

Q. What strategies are recommended for assessing acute toxicity when existing data are incomplete?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on HepG2 cells (IC₅₀ determination).

- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) to evaluate mutagenicity (addressing Section 11, ).

- In Vivo Models :

- Rodent Studies : Administer doses (10–1000 mg/kg) to Sprague-Dawley rats, monitoring for 14 days (OECD 423 guidelines).

- Histopathology : Examine liver/kidney tissues for necrosis or inflammation.

- Data Interpretation : Cross-reference with structurally similar compounds (e.g., 3-(4-methoxyphenyl)propanoic acid in ) to predict toxicity pathways.

Q. How can researchers address contradictions in reported stability data under varying environmental conditions?

Methodological Answer:

- Controlled Studies :

- Thermal Stability : Use TGA to identify decomposition onset temperatures (compare with Section 9, ).

- Photostability : Expose samples to UV light (320–400 nm) for 48 hours and analyze via HPLC for photodegradants.

- Mechanistic Insights :

- Hydrolysis : Perform pH-dependent stability studies (pH 1–13) to identify labile bonds (e.g., ester hydrolysis under alkaline conditions).

- Oxidation : Use radical initiators (e.g., AIBN) to simulate oxidative degradation.

Q. What methodologies are effective in elucidating the compound’s potential bioactivity, such as receptor binding or enzyme inhibition?

Methodological Answer:

- Target Screening :

- Molecular Docking : Screen against GPCRs (e.g., dopamine receptors) using AutoDock Vina, focusing on the pyrrolidine moiety’s conformational flexibility.

- Enzyme Assays : Test inhibition of monoamine oxidases (MAO-A/B) at 1–100 µM concentrations (fluorometric assays).

- Pathway Analysis :

- Transcriptomics : Treat cell lines (e.g., SH-SY5Y) and perform RNA-seq to identify differentially expressed genes.

- Metabolomics : Use LC-MS to profile changes in neurotransmitter levels (e.g., serotonin, dopamine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.